Cas no 2138232-05-8 (4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride)

4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a cyclopentyl and difluoromethyl-substituted triazole core. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of sulfonamides and other sulfonyl-containing derivatives. The presence of the difluoromethyl group enhances its reactivity and potential for further functionalization, while the cyclopentyl moiety contributes to steric and electronic modulation. Its well-defined structure makes it valuable for pharmaceutical and agrochemical research, where precise molecular modifications are critical. The compound is typically handled under controlled conditions due to its sulfonyl chloride reactivity, ensuring optimal performance in synthetic applications.
4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride structure
2138232-05-8 structure
Product Name:4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride
CAS No:2138232-05-8
MF:C8H10ClF2N3O2S
MW:285.698706150055
CID:5299775
Update Time:2025-05-20

4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopentyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
    • 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride
    • 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-cyclopentyl-5-(difluoromethyl)-
    • Inchi: 1S/C8H10ClF2N3O2S/c9-17(15,16)8-13-12-7(6(10)11)14(8)5-3-1-2-4-5/h5-6H,1-4H2
    • InChI Key: GJEQEWKHINXRND-UHFFFAOYSA-N
    • SMILES: ClS(C1=NN=C(C(F)F)N1C1CCCC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 370
  • XLogP3: 1.6
  • Topological Polar Surface Area: 73.2

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Additional information on 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride

Professional Introduction to 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride (CAS No. 2138232-05-8)

4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138232-05-8, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a sulfonyl chloride functional group in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The 4-cyclopentyl moiety in the compound's name contributes to its unique steric and electronic properties, which can influence its interactions with biological targets. This structural feature has been explored in recent studies for optimizing drug-like properties such as solubility, metabolic stability, and binding affinity. The 5-(difluoromethyl) substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to improve their pharmacokinetic profiles. Specifically, the electron-withdrawing nature of fluorine can enhance the metabolic stability of a drug by reducing susceptibility to oxidative degradation.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the behavior of 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride more accurately. These studies have highlighted its potential as a building block for designing novel inhibitors targeting enzymes involved in inflammatory and infectious diseases. For instance, the sulfonyl chloride group can be readily converted into other functional derivatives, such as carboxylic acids or amides, which are common pharmacophores in drug development.

In the context of medicinal chemistry, the 1,2,4-triazole core is well-documented for its broad spectrum of biological activities. Triazole derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties. The specific arrangement of atoms in 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride may confer additional advantages, such as improved selectivity or reduced toxicity compared to related compounds. This has prompted researchers to explore its utility in developing next-generation therapeutics.

The synthesis of 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to enhance yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations play a crucial role in constructing the complex framework of this compound.

One of the most compelling aspects of 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride is its versatility as a synthetic intermediate. Researchers have leveraged its reactive sulfonyl chloride group to introduce various substituents onto other molecular scaffolds, thereby generating libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead structures with enhanced biological activity. The ability to fine-tune the chemical properties of this compound through derivatization makes it an indispensable tool in modern drug discovery.

Current research trends indicate that 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride may find applications beyond traditional pharmaceuticals. Its unique structural features have sparked interest in materials science and agrochemicals, where similar heterocyclic compounds are being explored for their functional properties. For example, derivatives of this compound could serve as precursors for developing advanced polymers or specialty chemicals with tailored characteristics.

The safety and handling of 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper protocols must be followed to ensure safe usage. This includes appropriate storage conditions and personal protective equipment (PPE) to minimize exposure risks. Manufacturers and researchers adhere to rigorous guidelines to ensure that the compound is used responsibly without compromising safety.

The future prospects for 4-Cyclopentyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride appear promising given its multifaceted utility. As computational methods continue to evolve, so too will our ability to design and optimize derivatives with improved pharmacological profiles. Collaborative efforts between academia and industry are essential in harnessing the full potential of this compound and related derivatives for addressing unmet medical needs.

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